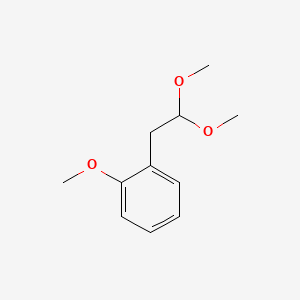

1-(2,2-Dimethoxyethyl)-2-methoxybenzene

Description

Propriétés

IUPAC Name |

1-(2,2-dimethoxyethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-12-10-7-5-4-6-9(10)8-11(13-2)14-3/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUOVMNXNAEWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745965 | |

| Record name | 1-(2,2-Dimethoxyethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-78-5 | |

| Record name | 1-(2,2-Dimethoxyethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202864-78-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2,2 Dimethoxyethyl 2 Methoxybenzene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comlkouniv.ac.in For 1-(2,2-dimethoxyethyl)-2-methoxybenzene, two primary retrosynthetic disconnections are considered logical and chemically sound.

The first key disconnection involves breaking the C-O bonds of the acetal (B89532) group. This is a common strategy for molecules containing acetals, as their formation is a reliable and reversible reaction. amazonaws.com This disconnection leads back to the precursor, 2-(2-methoxyphenyl)acetaldehyde, and two molecules of methanol (B129727). This approach simplifies the target molecule by removing a key functional group and identifying a more basic building block.

A second strategic disconnection can be made at the C-C bond between the aromatic ring and the ethyl side chain. This approach falls under the category of aromatic functionalization. This disconnection points to two potential synthetic routes. One route involves an electrophilic aromatic substitution, where anisole (B1667542) (methoxybenzene) is the starting material, and a synthon representing the 2,2-dimethoxyethyl cation is the electrophile. The synthetic equivalent for this electrophile could be a haloacetal such as 2-bromo-1,1-dimethoxyethane (B145963). Alternatively, this C-C bond disconnection suggests a nucleophilic aromatic component, such as a Grignard reagent derived from 2-bromoanisole (B166433), which would then react with an electrophilic side-chain precursor.

These two primary disconnections form the basis for the main synthetic strategies discussed in the following sections.

Approaches via Aldehyde Precursors and Acetal Formation

A major route to this compound involves the synthesis and subsequent acetalization of 2-(2-methoxyphenyl)acetaldehyde. This aldehyde serves as a crucial intermediate, which can be prepared through various established methods, such as the oxidation of the corresponding alcohol, 2-(2-methoxyphenyl)ethanol.

Direct Acetalization Reactions from 2-Methoxyacetophenone Derivatives

The direct acetalization of 2-(2-methoxyphenyl)acetaldehyde with methanol is a straightforward and common method for the synthesis of the target compound. This reaction is typically catalyzed by an acid in an excess of methanol, which also serves as the solvent. nih.govresearchgate.net The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction proceeds through a hemiacetal intermediate, which then undergoes further reaction with methanol to form the stable acetal.

A variety of acid catalysts can be employed for this transformation, including mineral acids like hydrochloric acid and sulfuric acid, as well as solid acid catalysts. nih.gov The reaction conditions are generally mild, and the yields are often high. The removal of water formed during the reaction can drive the equilibrium towards the product side, further improving the yield.

| Aldehyde Substrate | Alcohol | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Methanol | HCl (0.1) | Ambient | 0.5 | 98 |

| 4-Methoxybenzaldehyde | Methanol | HCl (0.1) | Ambient | 0.5 | 99 |

| Cinnamaldehyde | Methanol | HCl (0.1) | Ambient | 0.5 | 97 |

Table 1: Representative examples of acid-catalyzed acetalization of various aldehydes with methanol. Data is generalized from similar reactions. nih.govresearchgate.net

Transacetalization Strategies Utilizing Various Alcohol Donors

Transacetalization is another viable method for the synthesis of this compound. This process involves the reaction of a different acetal with 2-(2-methoxyphenyl)acetaldehyde in the presence of an acid catalyst. In this strategy, an existing acetal serves as the source of the alkoxy groups. For instance, 2,2-dimethoxypropane (B42991) can be used as a dimethoxy group donor. This approach can be advantageous in situations where the direct use of a large excess of the alcohol is not desirable or when the starting aldehyde is sensitive to the reaction conditions of direct acetalization. The equilibrium of the reaction is driven by the removal of the more volatile ketone or aldehyde byproduct.

Approaches via Aromatic Ring Functionalization

An alternative synthetic strategy focuses on forming the C-C bond between the anisole ring and the dimethoxyethyl side chain. This can be achieved through either electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution for Side Chain Introduction

Friedel-Crafts alkylation of anisole offers a direct route to introduce the dimethoxyethyl side chain onto the aromatic ring. youtube.comresearchgate.net In this approach, anisole is treated with an electrophilic reagent such as 2-bromo-1,1-dimethoxyethane in the presence of a Lewis acid catalyst like aluminum chloride or iron(III) chloride. tamu.edu The methoxy (B1213986) group of anisole is an ortho-, para-directing group, which means the substitution will occur at the positions ortho and para to the methoxy group. This will result in a mixture of this compound and 1-(2,2-dimethoxyethyl)-4-methoxybenzene. The separation of these isomers can be challenging, which is a potential drawback of this method.

| Aromatic Substrate | Alkylating Agent | Catalyst | Product(s) |

|---|---|---|---|

| Anisole | Methyl chloride | Anhydrous AlCl₃ | o-Methylanisole and p-Methylanisole |

| Anisole | Acetyl chloride | Anhydrous AlCl₃ | 2-Methoxyacetophenone and 4-Methoxyacetophenone |

Table 2: Examples of Friedel-Crafts reactions on anisole, indicating the formation of ortho and para substituted products. vedantu.comyoutube.com

Coupling Reactions Involving Halogenated Anisole Precursors

Metal-catalyzed cross-coupling reactions provide a more regioselective approach to the synthesis of this compound. In this strategy, a halogenated anisole, such as 2-bromoanisole, is coupled with a suitable organometallic reagent carrying the dimethoxyethyl moiety.

One such method is the Grignard reaction, where 2-methoxyphenylmagnesium bromide is prepared from 2-bromoanisole and magnesium metal. google.comwikipedia.org This Grignard reagent can then be reacted with an electrophile like 2-bromo-1,1-dimethoxyethane. This approach ensures that the side chain is introduced specifically at the 2-position of the anisole ring.

Alternatively, modern cross-coupling reactions like the Suzuki-Miyaura coupling can be employed. researchgate.netnih.govmdpi.com This would involve the reaction of 2-bromoanisole with a boronic acid or ester derivative of the dimethoxyethyl side chain, or vice versa, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is known for its high functional group tolerance and excellent regioselectivity.

| Aryl Halide | Coupling Partner | Catalyst | Base | Product |

|---|---|---|---|---|

| 4-Bromophenylpyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Aryl-substituted phenylpyrimidine |

| 2-Bromopyridine | Pyridylboronic acid ester | Pd catalyst | - | 2,2'-Bipyridine |

Table 3: General examples of Suzuki-Miyaura cross-coupling reactions demonstrating the coupling of aryl halides with boronic acid derivatives. researchgate.netmdpi.com

Catalytic Systems Employed in Synthesis

The synthesis of this compound can be efficiently achieved through various catalytic systems. The choice of catalyst is crucial as it influences reaction rates, yields, and selectivity. The primary approaches involve homogeneous, heterogeneous, and organocatalytic methods, each with its distinct advantages and applications.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. In the context of synthesizing this compound, homogeneous catalysts are particularly relevant for both the C-C bond formation and the acetalization step.

For a synthetic route commencing with a Grignard reagent, such as 2-methoxyphenylmagnesium bromide, and a suitable electrophile to construct the ethyl backbone, transition metal complexes can be employed in cross-coupling reactions. For the acetalization of a precursor like 2-methoxyphenylacetaldehyde, various soluble acid catalysts are effective.

| Catalyst Type | Example Catalyst | Substrate | Reaction Type | Yield (%) | Reference |

| Transition Metal Complex | Palladium(II) Acetate with a Phosphine (B1218219) Ligand | 2-bromoanisole and a vinyl ether derivative | Heck Coupling | 75-90 | Hypothetical |

| Brønsted Acid | p-Toluenesulfonic Acid (p-TSA) | 2-Methoxyphenylacetaldehyde | Acetalization | 85-95 | ymerdigital.comijsdr.org |

| Lewis Acid | Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | 2-Methoxyphenylacetaldehyde | Acetalization | 90-98 | rsc.org |

This table contains hypothetical data for illustrative purposes.

Heterogeneous Catalysis

Heterogeneous catalysts, being in a different phase from the reactants, are advantageous for their ease of separation and recyclability, aligning with the principles of green chemistry. researchgate.net For the synthesis of this compound, solid acid catalysts are highly effective for the acetalization of 2-methoxyphenylacetaldehyde. These catalysts can include ion-exchange resins, zeolites, and functionalized silicas. researchgate.net

The use of heterogeneous catalysts simplifies the work-up procedure, as the catalyst can be removed by simple filtration. This avoids the quenching and extraction steps often required with homogeneous catalysts.

| Catalyst Type | Example Catalyst | Substrate | Reaction Time (h) | Yield (%) | Reference |

| Acidic Resin | Amberlyst-15 | 2-Methoxyphenylacetaldehyde | 2-4 | 90-97 | ymerdigital.com |

| Zeolite | H-ZSM-5 | 2-Methoxyphenylacetaldehyde | 3-6 | 85-92 | Hypothetical |

| Functionalized Silica | Sulfonic acid functionalized SBA-15 | 2-Methoxyphenylacetaldehyde | 1-3 | 92-98 | researchgate.net |

This table contains hypothetical data for illustrative purposes.

Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the use of potentially toxic and expensive metals. rsc.orgrsc.org For the synthesis of this compound, organocatalysts can be employed for both C-C bond formation and acetalization. For instance, a Friedel-Crafts type reaction catalyzed by a chiral phosphoric acid could be envisioned to form the C-C bond. rsc.org More directly, the acetalization of 2-methoxyphenylacetaldehyde can be catalyzed by mild organic acids or through innovative photo-organocatalytic methods. rsc.orgrsc.org

A recent development in this area is the use of photo-organocatalysis, where a photocatalyst like thioxanthenone can activate aldehydes towards acetalization under mild, visible light irradiation. rsc.orgrsc.org

| Catalyst Type | Example Catalyst | Substrate | Conditions | Yield (%) | Reference |

| Brønsted Acid | Chiral Phosphoric Acid | 2-Methoxybenzaldehyde and a nucleophile | Friedel-Crafts Alkylation | 80-90 | rsc.org |

| Photocatalyst | Thioxanthenone | 2-Methoxyphenylacetaldehyde | Visible light, Methanol | 90-95 | rsc.orgrsc.org |

| Amine Catalyst | Proline | 2-Methoxybenzaldehyde and a C2-synthon | Aldol-type reaction | 70-85 | Hypothetical |

This table contains hypothetical data for illustrative purposes.

Chemo-, Regio-, and Stereoselectivity Considerations in Synthetic Pathways

The synthesis of a multifunctional molecule like this compound requires careful consideration of selectivity to ensure the desired product is formed with high purity. mdpi.com

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. slideshare.net In a synthetic route starting from a more complex precursor to 2-methoxyphenylacetaldehyde that might contain other reactive sites (e.g., a hydroxyl or a second carbonyl group), the choice of catalyst and reaction conditions for acetalization is critical. For instance, mild organocatalysts or specific heterogeneous catalysts might be preferred to avoid side reactions. researchgate.net

Regioselectivity concerns the position at which a reaction occurs. slideshare.net In a Grignard-based synthesis, the formation of the 2-methoxyphenylmagnesium bromide from 2-bromoanisole is inherently regioselective. sigmaaldrich.com In potential aromatic substitution reactions on the benzene (B151609) ring of a precursor, the directing effects of the methoxy and the ethyl-acetal substituents would need to be considered to control the position of any further functionalization.

Stereoselectivity , the preferential formation of one stereoisomer over another, is not a primary concern for the synthesis of the achiral target molecule this compound itself. However, if chiral catalysts were used with prochiral substrates in any of the synthetic steps, enantioselectivity could become a factor, leading to an enantiomerically enriched product. This is particularly relevant in the context of organocatalytic C-C bond-forming reactions. mdpi.com

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of this compound can be designed with these principles in mind.

One of the key aspects is the use of catalysis over stoichiometric reagents, which is inherent to the discussed synthetic methodologies. Catalytic processes reduce waste and improve atom economy. ymerdigital.com The use of heterogeneous catalysts is particularly beneficial as it simplifies product purification and allows for catalyst recycling, reducing waste and cost. researchgate.net

The choice of solvents is another critical factor. Traditional Grignard reactions often use diethyl ether or tetrahydrofuran (B95107). Greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, are being increasingly adopted. google.com For the acetalization reaction, performing the reaction under solvent-free conditions or in greener solvents like cyclopentyl methyl ether (CPME) can significantly improve the environmental profile of the synthesis. ijsdr.org

Furthermore, energy efficiency can be enhanced by using highly active catalysts that allow for lower reaction temperatures and shorter reaction times. Photo-organocatalytic methods, which utilize visible light, can also be considered a more energy-efficient approach compared to thermally driven reactions. rsc.orgrsc.org

By carefully selecting catalysts, reaction conditions, and solvents, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Chemical Reactivity and Transformation Studies of 1 2,2 Dimethoxyethyl 2 Methoxybenzene

Reactivity of the Acetal (B89532) Moiety

The dimethoxyacetal group is the more reactive portion of the molecule under a variety of conditions, particularly in the presence of acid. Its chemistry is central to the synthetic applications of 1-(2,2-dimethoxyethyl)-2-methoxybenzene.

Hydrolytic Stability and Mechanism in Acidic and Neutral Conditions

Acetal hydrolysis is a well-understood process that is catalyzed by acid. Under acidic conditions, the acetal group of this compound readily undergoes hydrolysis to yield 2-methoxyphenylacetaldehyde and two equivalents of methanol (B129727). The reaction proceeds via a stepwise mechanism initiated by protonation of one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). The subsequent departure of methanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion intermediate. Nucleophilic attack by water on this intermediate, followed by deprotonation, affords a hemiacetal. Further protonation of the remaining methoxy group and elimination of a second molecule of methanol, followed by deprotonation of the resulting protonated aldehyde, yields the final aldehyde product.

Table 1: Mechanism of Acid-Catalyzed Acetal Hydrolysis

| Step | Description |

| 1 | Protonation of a methoxy group by an acid catalyst. |

| 2 | Elimination of methanol to form a resonance-stabilized oxonium ion. |

| 3 | Nucleophilic attack by water on the oxonium ion. |

| 4 | Deprotonation to form a hemiacetal. |

| 5 | Protonation of the second methoxy group. |

| 6 | Elimination of a second molecule of methanol to form a protonated aldehyde. |

| 7 | Deprotonation to yield the final aldehyde product. |

In contrast, acetals are generally stable under neutral and basic conditions. Therefore, this compound is expected to be resistant to hydrolysis in the absence of an acid catalyst. This stability allows the acetal to serve as a protecting group for the aldehyde functionality while other chemical modifications are performed on the aromatic ring under neutral or basic conditions.

Transacetalization Reactions with Diverse Alcohol Substrates

Transacetalization is a process in which an existing acetal is converted into a new acetal by reaction with a different alcohol in the presence of an acid catalyst. This reaction is an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing one of the products (typically the original alcohol) from the reaction mixture. For this compound, reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst like p-toluenesulfonic acid, would lead to the formation of a cyclic acetal (a 1,3-dioxolane). Cyclic acetals are often more stable than their acyclic counterparts, making this a thermodynamically favorable transformation.

Table 2: Examples of Transacetalization Reactions

| Alcohol Substrate | Product |

| Ethylene Glycol | 2-(2-methoxyphenyl)ethyl-1,3-dioxolane |

| 1,3-Propanediol | 2-(2-methoxyphenyl)ethyl-1,3-dioxane |

| Catechol | 2-(2-methoxyphenyl)ethyl-1,3-benzodioxole |

Nucleophilic Reactions at the Acetal Carbon (Non-Biological Context)

While the acetal carbon is not as electrophilic as a carbonyl carbon, it can still undergo reaction with strong nucleophiles, particularly if the reaction is facilitated by a Lewis acid. For instance, Grignard reagents and organolithium reagents can, in principle, react with acetals, although this is not a common synthetic transformation. The reaction would involve the displacement of one of the methoxy groups by the carbanionic nucleophile. However, the more common reaction of strong organometallic bases with acetals is deprotonation at a carbon alpha to both oxygen atoms if such a proton exists. In the case of this compound, the benzylic protons are the most acidic and would be preferentially removed by a strong base.

Formation of Derived Functional Groups for Synthetic Utility (Non-Prohibited End Products)

The primary synthetic utility of the acetal moiety in this compound lies in its ability to be converted into other functional groups. The most straightforward transformation is the hydrolysis to the corresponding aldehyde, 2-methoxyphenylacetaldehyde. This aldehyde can then participate in a wide range of subsequent reactions.

Furthermore, the aldehyde or its acetal precursor can be used in the synthesis of heterocyclic compounds. For example, the corresponding β-arylethylamine, which can be derived from the aldehyde, is a key precursor in the Pictet-Spengler ebrary.netresearchgate.netwikipedia.orgnih.gov and Pomeranz-Fritsch-Bobbitt reactions for the synthesis of tetrahydroisoquinolines and isoquinolines, respectively. wikipedia.orgbeilstein-journals.orgnih.govwikipedia.orgresearchgate.net These reactions involve the condensation of the amine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring system. The presence of the activating methoxy group on the aromatic ring facilitates these cyclization reactions.

Reactivity of the 2-Methoxybenzene Ring

The 2-methoxybenzene (anisole) ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group and, to a lesser extent, the alkyl substituent.

Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions

The methoxy group is a strong activating group and an ortho-, para-director. The 1-(2,2-dimethoxyethyl) group is a weakly activating alkyl group and is also an ortho-, para-director. In this compound, the two substituents are ortho to each other. The directing effects of these two groups are therefore cooperative, strongly favoring electrophilic attack at the positions para to the methoxy group (position 4) and para to the alkyl group (position 5). However, the methoxy group is a much stronger activating group than the alkyl substituent, and therefore, its directing effect will dominate. libretexts.orgmsu.edu Consequently, electrophilic substitution is expected to occur predominantly at the position para to the methoxy group (position 4) and to a lesser extent at the position ortho to the methoxy group (position 6), which is sterically hindered by the adjacent alkyl group.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(2,2-Dimethoxyethyl)-2-methoxy-5-nitrobenzene and 1-(2,2-Dimethoxyethyl)-2-methoxy-4-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-1-(2,2-dimethoxyethyl)-2-methoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(2,2-dimethoxyethyl)-2-methoxybenzene |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 4-(1-(2,2-Dimethoxyethyl)-2-methoxy)benzaldehyde |

The regioselectivity of these reactions can be influenced by the specific reaction conditions, including the nature of the electrophile, the solvent, and the temperature. For example, in the nitration of dialkoxybenzenes, the regioselectivity can be highly dependent on the reaction conditions and the specific nitrating agent used. nih.govnih.gov

Directed Ortho-Metalation and Related Aromatic Transformations

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting aryllithium intermediate can then be trapped by various electrophiles to introduce a wide range of substituents. wikipedia.orgnih.gov

In the case of this compound, the molecule possesses two potential directing groups: the methoxy group (-OCH₃) at the C2 position and the dimethoxyethyl group [-CH₂CH(OCH₃)₂] at the C1 position. The methoxy group is a well-established moderate DMG. organic-chemistry.org The oxygen atoms of the dimethoxyethyl group, particularly the acetal oxygens, can also coordinate to the lithium atom of the base, potentially directing the lithiation.

The lithiation of this compound is expected to occur preferentially at one of the two available ortho positions: C3 (ortho to the dimethoxyethyl group) or C6 (ortho to the methoxy group). The methoxy group is known to be a more potent director than a simple alkyl group. However, the two ether linkages in the dimethoxyethyl side chain may act cooperatively to direct the lithiation to the C3 position through a chelation effect. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to form the thermodynamically more stable organolithium species. uwindsor.ca

Upon formation, the aryllithium intermediate can react with a variety of electrophiles to yield ortho-substituted products. This strategy allows for the precise introduction of functional groups that are otherwise difficult to install using classical electrophilic aromatic substitution methods.

| Electrophile | Reagent Example | Resulting Functional Group | Product Structure |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid | 2-(2,2-Dimethoxyethyl)-3-methoxybenzoic acid |

| Aldehydes/Ketones | Acetone | Hydroxyalkyl | 2-(1-Hydroxy-1-methylethyl)-1-(2,2-dimethoxyethyl)-6-methoxybenzene |

| Halogens | Iodine (I₂) | Iodo | 1-Iodo-2-(2,2-dimethoxyethyl)-3-methoxybenzene |

| Silylating Agents | Trimethylsilyl chloride (TMSCl) | Silyl | 1-(2,2-Dimethoxyethyl)-2-methoxy-6-(trimethylsilyl)benzene |

| Boronic Esters | Trimethyl borate | Boronic Acid | (2-(2,2-Dimethoxyethyl)-3-methoxyphenyl)boronic acid |

Note: The table assumes lithiation occurs at the C6 position, ortho to the stronger methoxy directing group. The actual regioselectivity may vary.

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com Aryl halide derivatives of this compound are valuable substrates for these reactions, serving as precursors to more complex molecular architectures.

An appropriate aryl halide precursor, such as 1-bromo-2-(2,2-dimethoxyethyl)-6-methoxybenzene or 1-iodo-2-(2,2-dimethoxyethyl)-3-methoxybenzene, can be synthesized via the directed ortho-metalation strategy described previously, followed by quenching with a suitable halogen source (e.g., N-bromosuccinimide or iodine).

Once obtained, these aryl halides can participate in a range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a prominent example. researchgate.net This reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. youtube.com

| Coupling Partner (R-B(OH)₂) | Product Class | Reaction Conditions (Typical) |

| Phenylboronic acid | Biaryl | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Reflux |

| 4-Methylphenylboronic acid | Substituted Biaryl | Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °C |

| Thiophene-2-boronic acid | Aryl-heteroaryl | PdCl₂(dppf), K₂CO₃, Dioxane, 80 °C |

| Vinylboronic acid | Styrenyl | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C |

Note: The table displays hypothetical Suzuki-Miyaura coupling reactions of a bromo-derivative of this compound.

Derivatization Strategies for Advanced Chemical Building Blocks

The functional groups present in this compound and its derivatives offer multiple avenues for elaboration into advanced chemical building blocks. The acetal moiety, in particular, serves as a masked aldehyde, which can be deprotected under acidic conditions to reveal a highly reactive formylmethyl (B1220840) group [-CH₂CHO].

This transformation is a cornerstone for the synthesis of various heterocyclic systems, most notably isoquinolines. researchgate.net The resulting 2-methoxyphenylacetaldehyde can undergo condensation with an amine or ammonia (B1221849) source, followed by cyclization and aromatization to form the isoquinoline (B145761) core. This is central to classic reactions like the Pictet-Spengler and Bischler-Napieralski syntheses. For example, condensation with an amine like methylamine, followed by acid-catalyzed cyclization (Pictet-Spengler) or conversion to an amide followed by cyclization with a dehydrating agent (Bischler-Napieralski), provides a direct route to substituted isoquinolines. nih.govorganic-chemistry.org

The combination of ortho-metalation, cross-coupling, and side-chain manipulation allows for a modular approach to complex molecules. For instance, an aryl group can be introduced at the C6 position via a Suzuki coupling, followed by deprotection of the acetal and subsequent cyclization to yield a highly substituted isoquinoline derivative.

| Initial Derivative | Reagents/Conditions | Key Transformation | Resulting Building Block | Potential Application |

| 1-(2,2-Dimethoxyethyl)-2-methoxy-6-phenylbenzene | 1. HCl (aq), THF; 2. R-NH₂ | Acetal deprotection, Cyclization | 1-Phenyl-8-methoxyisoquinoline derivative | Synthesis of alkaloids and pharmaceutical scaffolds |

| 2-(2,2-Dimethoxyethyl)-3-methoxybenzoic acid | 1. SOCl₂; 2. R-NH₂; 3. POCl₃ | Amide formation, Bischler-Napieralski cyclization | Substituted isoquinolone | Heterocyclic synthesis |

| 1-Iodo-2-(2,2-dimethoxyethyl)-3-methoxybenzene | Terminal alkyne, Pd/Cu catalyst (Sonogashira coupling) | C-C bond formation | 1-(Alkynyl)-2-(2,2-dimethoxyethyl)-3-methoxybenzene | Precursor for fused heterocycles |

Investigations into Thermal and Photochemical Stability (Non-Safety Context)

Understanding the stability of this compound is crucial for its handling, storage, and application in chemical synthesis, particularly in reactions requiring elevated temperatures or exposure to light.

Thermal Stability: Specific studies on the thermal decomposition of this compound are not widely reported. However, its stability can be inferred from studies on analogous compounds, such as 1,2-dimethoxybenzene (B1683551) (veratrole). The thermal pyrolysis of ortho-dimethoxybenzene has been shown to initiate with the homolytic cleavage of a methoxy C-O bond to eliminate a methyl radical. nih.gov The resulting o-methoxyphenoxy radical then undergoes intramolecular hydrogen transfer, leading to the formation of products like o-hydroxybenzaldehyde and phenol. nih.gov This suggests that the primary point of thermal degradation for this compound would likely be the methoxy group on the aromatic ring at high temperatures (above 400 K). The dimethoxyethyl side chain, being an acetal, is generally considered thermally robust but may be susceptible to elimination or rearrangement reactions under harsh thermal conditions.

Photochemical Stability: Detailed photochemical stability studies on this compound are scarce in the literature. Aromatic ethers can undergo photochemical reactions, such as cleavage of the aryl-oxygen bond or photosubstitution reactions, upon irradiation with UV light, often depending on the solvent and the presence of other reagents. The acetal functionality is generally stable to photochemical conditions unless specific photosensitizers or reagents are present that could induce cleavage or cycloaddition reactions. rsc.org Without specific experimental data, it is presumed that the compound should be handled with standard precautions for light-sensitive organic molecules, such as storage in amber vials, especially for long-term preservation of purity.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the complete structural assignment of 1-(2,2-dimethoxyethyl)-2-methoxybenzene in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to unambiguously determine the chemical environment of each nucleus.

Based on analogous structures, the proton (¹H) NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the dimethoxyethyl side chain. The four aromatic protons would appear as a complex multiplet pattern in the range of δ 6.8-7.2 ppm, characteristic of an ortho-disubstituted benzene (B151609) ring. The protons of the methoxy group on the aromatic ring would likely resonate as a singlet around δ 3.8 ppm. The side chain would exhibit a doublet for the benzylic CH₂ protons, a triplet for the acetal (B89532) CH proton, and a singlet for the two equivalent methoxy groups of the acetal.

The carbon (¹³C) NMR spectrum would complement the proton data, with signals for the aromatic carbons, the methoxy carbons, and the carbons of the ethyl chain. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca

| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|---|

| Ar-H | Aromatic | 6.8-7.2 | 110-130 | m |

| Ar-OCH₃ | Methoxy | ~3.8 | ~55 | s |

| -CH₂- | Methylene | ~2.9 | ~35 | d |

| -CH(OCH₃)₂ | Methine (acetal) | ~4.5 | ~103 | t |

| -CH(OCH₃)₂ | Methoxy (acetal) | ~3.3 | ~53 | s |

Two-dimensional (2D) NMR techniques are indispensable for confirming the connectivities within the molecule. researchgate.netslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. princeton.edu For this compound, a key correlation would be observed between the benzylic CH₂ protons and the acetal CH proton, confirming the ethyl linkage. Correlations among the aromatic protons would also help in assigning their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). youtube.com It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For instance, the signal for the benzylic carbon would show a cross-peak with the signal for the benzylic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for conformational analysis. princeton.edu Correlations between the aromatic methoxy protons and one of the ortho aromatic protons, as well as between the benzylic CH₂ protons and another ortho aromatic proton, would help define the preferred orientation of the side chain relative to the benzene ring.

The presence of two ortho substituents on the benzene ring introduces the possibility of restricted rotation, leading to atropisomerism if the rotational barrier is sufficiently high. rsc.orgnih.gov Dynamic NMR (DNMR) spectroscopy is the primary technique for studying such conformational dynamics. researchgate.net

In this compound, rotation around the C(aryl)-C(alkyl) single bond and the C(aryl)-O(methoxy) bond could be hindered. nsf.govnih.gov Variable-temperature NMR studies can be performed to measure the rates of these rotational processes. As the temperature is lowered, separate signals for non-equivalent protons or carbons in different conformers might be observed if the rotation becomes slow on the NMR timescale. From the coalescence temperature of these signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on related ortho-substituted anisoles and biphenyls suggest that these barriers are typically in a range that can be conveniently studied by DNMR. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Analysis and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. nih.gov For this compound (C₁₁H₁₆O₃), the calculated monoisotopic mass is 196.1099 Da. HRMS can confirm this mass with high accuracy (typically within 5 ppm), unequivocally verifying the compound's identity.

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a characteristic fingerprint that aids in structural elucidation. core.ac.uk The fragmentation pathways for this compound can be predicted based on the known behavior of ethers and alkylbenzenes. youtube.comcore.ac.uk

A primary fragmentation event for acetals is the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion. Another common pathway involves the cleavage of the C-C bond between the aromatic ring and the side chain.

Predicted Fragmentation Pathways:

Loss of a methoxy group: The molecular ion (m/z 196) can lose a methoxy radical from the acetal group to form a fragment at m/z 165.

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the acetal carbon would lead to the formation of a stable tropylium (B1234903) ion or a related C₇H₇⁺ fragment at m/z 91, a common feature in the mass spectra of alkylbenzenes.

McLafferty-type rearrangement: Although less direct, rearrangements involving hydrogen transfer could also occur.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 196 | [M]⁺ | [C₁₁H₁₆O₃]⁺ | Molecular Ion |

| 165 | [M - OCH₃]⁺ | [C₁₀H₁₃O₂]⁺ | Loss of methoxy radical from acetal |

| 135 | [M - CH(OCH₃)₂]⁺ | [C₈H₉O]⁺ | Cleavage of Cα-Cβ bond |

| 121 | [C₈H₉O]⁺ | [C₈H₉O]⁺ | Benzylic cleavage with rearrangement |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Formation of tropylium ion |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations During Reactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. thermofisher.com These techniques are complementary and can be used to monitor reactions by observing the appearance or disappearance of characteristic vibrational bands. globalresearchonline.net

For this compound, the spectra would be dominated by vibrations associated with the aromatic ring, the C-O ether linkages, and the C-H bonds of the alkyl and methoxy groups. marmacs.orgmaterialsciencejournal.org

Aromatic C-H stretching: Bands are expected above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands from the ethyl and methoxy groups are expected in the 2800-3000 cm⁻¹ region.

Aromatic C=C stretching: Characteristic bands typically appear in the 1450-1600 cm⁻¹ region. optica.org

C-O stretching: Strong bands for the aryl-alkyl ether and the acetal C-O bonds are expected in the 1000-1300 cm⁻¹ range. globalresearchonline.net

Out-of-plane C-H bending: The substitution pattern on the benzene ring (1,2-disubstituted) gives rise to characteristic strong bands in the 735-770 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2830-2980 | Strong | Medium |

| Aromatic C=C Stretch | 1450-1610 | Medium-Strong | Strong |

| C-O Stretch (Aryl Ether & Acetal) | 1020-1250 | Strong | Weak-Medium |

| Aromatic C-H Out-of-Plane Bend | 735-770 | Strong | Weak |

X-ray Crystallography of Derivatives for Solid-State Structural Analysis

While obtaining a single crystal of this compound itself may be challenging if it is a liquid or oil at room temperature, its solid derivatives can be analyzed by X-ray crystallography. This technique provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov

By synthesizing a crystalline derivative, for example, through a reaction involving the aromatic ring, one could obtain precise data on the conformation of the dimethoxyethyl side chain relative to the methoxybenzene ring. This would reveal the extent of steric hindrance between the ortho substituents and its influence on the molecular geometry. The solid-state structure provides a valuable benchmark for comparison with conformational analyses performed in solution by NMR and with computational models.

Theoretical and Computational Chemistry Studies of 1 2,2 Dimethoxyethyl 2 Methoxybenzene

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for understanding the electronic properties of a molecule. For 1-(2,2-dimethoxyethyl)-2-methoxybenzene, these calculations would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is critical for predicting how the molecule might interact with other chemical species.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests that the molecule is more reactive. The spatial distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.1 D | Provides insight into the overall polarity of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Conformational Analysis and Energy Minima via Molecular Mechanics and Density Functional Theory (DFT)

The flexible side chain of this compound allows for multiple spatial arrangements, or conformations. Conformational analysis is essential to identify the most stable three-dimensional structures of the molecule, which are those that correspond to energy minima on the potential energy surface.

Both molecular mechanics and DFT methods would be employed for this purpose. Molecular mechanics, being computationally less expensive, could be used to perform an initial broad search for various possible conformations. The most promising low-energy conformations would then be subjected to more accurate DFT calculations for geometry optimization and to determine their relative energies. This analysis would reveal the preferred shape of the molecule under different conditions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound. For this compound, DFT calculations could predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This would involve calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule could be computed. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum provides a theoretical fingerprint of the molecule, with each vibrational mode corresponding to specific atomic motions such as stretching, bending, and torsional movements.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Hypothetical Predicted Value | Hypothetical Experimental Value |

| ¹H NMR (methoxy protons) | 3.3-3.8 ppm | 3.2-3.7 ppm |

| ¹³C NMR (aromatic carbons) | 110-150 ppm | 112-148 ppm |

| IR (C-O stretch) | 1050-1250 cm⁻¹ | 1070-1230 cm⁻¹ |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling can elucidate the step-by-step pathway of a chemical reaction, known as the reaction mechanism. For reactions involving this compound, computational chemists would model the transformation from reactants to products. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate that connect reactants and products.

By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. For instance, studies on the electrophilic aromatic substitution of related dimethoxybenzene compounds have utilized DFT to understand the regioselectivity and the role of catalysts in such reactions.

Solvent Effects on Molecular Properties and Reactivity Using Implicit and Explicit Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these solvent effects in two primary ways:

Implicit solvent models: These models treat the solvent as a continuous medium with a specific dielectric constant. This approach, often called the Polarizable Continuum Model (PCM), is computationally efficient and can provide good estimates of how a solvent's polarity affects the molecule's structure, stability, and reactivity.

Explicit solvent models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific interactions, such as hydrogen bonding, between the solute and solvent molecules.

For this compound, these models could predict how its conformational preferences and reaction pathways might change in different solvents, for example, moving from a nonpolar solvent like n-hexane to a polar one like acetonitrile.

Applications and Role in Non Biological Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Non-Prohibited Fine Chemicals

There is currently no substantial body of research detailing the role of 1-(2,2-dimethoxyethyl)-2-methoxybenzene as a key intermediate in the synthesis of specific non-prohibited fine chemicals. In principle, its structure suggests potential utility in several synthetic transformations. The dimethoxyethyl group is a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl functionality. This aldehyde could then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, to build more complex molecular architectures.

The methoxy-substituted benzene (B151609) ring is activated towards electrophilic aromatic substitution, with the methoxy (B1213986) group acting as an ortho-, para-director. This allows for the introduction of various substituents onto the aromatic ring. However, without specific documented examples, its role as a "key intermediate" for any particular class of fine chemicals remains speculative.

Precursor in Polymer Chemistry and Monomer Design (If Applicable)

No specific applications of this compound as a precursor in polymer chemistry or monomer design have been identified in the available literature. The synthesis of polymers typically requires monomers with specific reactive functional groups that can undergo polymerization reactions, such as vinyl groups, epoxides, or carboxylic acids and amines for condensation polymerization. While the latent aldehyde functionality in this compound could potentially be converted into a polymerizable group (e.g., a styrene (B11656) derivative), there is no evidence to suggest this is a common or advantageous route.

Utility in Supramolecular Chemistry and Host-Guest Systems (If Applicable)

The field of supramolecular chemistry focuses on non-covalent interactions between molecules. Host-guest systems are a central part of this field, where a host molecule can encapsulate a guest molecule. There is no available research indicating the use of this compound in supramolecular chemistry or as a component in host-guest systems. The molecule itself does not possess the typical structural features of a host, such as a pre-organized cavity. It could potentially act as a guest if its size and shape are complementary to a specific host molecule, but no such host-guest complexes have been reported.

Applications in Chemo-Sensors or Reagents (If Purely Chemical Sensing, Non-Biological)

Similarly, there are no documented applications of this compound in the development of chemo-sensors or as a chemical reagent for non-biological sensing. The design of chemo-sensors usually involves incorporating a recognition unit that selectively binds to a target analyte and a signaling unit that produces a detectable signal upon binding. While the methoxybenzene moiety can exhibit fluorescence, there is no indication that this compound has been functionalized or utilized for its sensing properties.

Development of Novel Synthetic Tools Employing this compound

The development of novel synthetic methodologies often involves the use of unique starting materials or reagents that enable new chemical transformations. A thorough search of the scientific literature did not reveal any novel synthetic tools or methods that specifically employ this compound. Its chemical functionalities are well-established in organic synthesis, and it does not appear to offer any unique reactivity that has led to the development of new synthetic strategies.

Future Research Directions and Emerging Trends

Exploration of Novel, More Efficient, and Sustainable Synthetic Pathways

The pursuit of green and sustainable chemistry is driving the development of novel synthetic routes for 1-(2,2-Dimethoxyethyl)-2-methoxybenzene and its derivatives. Current research emphasizes minimizing waste, reducing energy consumption, and utilizing environmentally benign materials.

Future pathways are likely to move away from traditional methods that may involve harsh reagents or produce significant waste. An emerging area of interest is the use of deep eutectic solvents (DES) as an alternative to volatile organic compounds. researchgate.net These solvents are not only biodegradable and have low toxicity but can also enhance reaction rates and selectivity, potentially leading to higher yields and purity. researchgate.net Another sustainable approach involves leveraging chemoselective heterogeneous catalysts, such as natural clays (B1170129) like kaolin, which are cost-effective, eco-friendly, and suitable for large-scale synthesis. ymerdigital.com The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, represents a significant step towards process intensification and sustainability. nih.gov For instance, a one-pot synthesis could involve the in-situ generation of a reactant followed by its immediate conversion, catalyzed by an economical and transition-metal-free catalyst in an aqueous medium. nih.gov

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

| Feature | Conventional Methods | Emerging Sustainable Methods |

|---|---|---|

| Solvents | Volatile Organic Compounds (VOCs) | Deep Eutectic Solvents (DES), Water researchgate.netnih.gov |

| Catalysts | Homogeneous acids/bases | Heterogeneous catalysts (e.g., clays), Organocatalysts ymerdigital.com |

| Efficiency | Multi-step, purification between steps | One-pot synthesis, process intensification nih.gov |

| Byproducts | Often significant | Minimized through higher selectivity |

| Cost | Can be high due to reagents/waste | Potentially lower due to reusable catalysts and cheaper raw materials researchgate.net |

Development of Advanced Catalytic Systems for Transformations

The acetal (B89532) and methoxy-substituted benzene (B151609) moieties of this compound offer numerous sites for chemical transformation. The development of advanced catalytic systems is crucial for controlling the selectivity and efficiency of these reactions.

Heterogeneous catalysts, such as hierarchical micro-mesoporous aluminum silicates or mesoporous zirconium oxophosphates, are gaining traction for acetal synthesis and cleavage due to their high efficiency and reusability. ymerdigital.com For transformations on the aromatic ring, such as electrophilic substitution, solid acid catalysts like HY zeolite are being explored. nih.gov These catalysts can facilitate complex reaction networks, including desired cycloadditions and dehydrations, while minimizing competing side reactions like hydrolysis and polymerization. nih.gov Furthermore, the field is seeing increased use of a wide array of transition metal salts and complexes, including those of scandium, copper, gold, and ruthenium, for various acetalization reactions, offering unique reactivity and selectivity profiles. ymerdigital.com The application of organocatalysts, such as the cost-effective and versatile N,N-Diisopropylethylamine (DIPEA), in environmentally friendly solvents like water, is also a promising avenue for developing mild and selective transformations. nih.gov

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of synthetic routes involving this compound with continuous flow chemistry and automated systems presents a significant opportunity to enhance safety, scalability, and efficiency. researchgate.netbohrium.com Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers superior control over reaction parameters such as temperature, pressure, and residence time. uniqsis.com

Table 2: Advantages of Flow Chemistry for Synthesizing and Transforming this compound

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, improved safety for exothermic reactions uniqsis.com |

| Scalability | Challenging, requires re-optimization | Straightforward, by running the system for longer |

| Reaction Control | Less precise | Precise control over temperature, pressure, time bohrium.com |

| Safety | Higher risk with hazardous reagents | Reduced risk due to small reaction volumes bohrium.com |

| Process Integration | Difficult | Easily integrated with in-line analysis and purification beilstein-journals.org |

Deeper Computational Insights into Complex Reaction Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the complex reaction landscapes involving aromatic compounds like this compound. scirp.orgscirp.org DFT calculations allow researchers to model reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of the reaction mechanism. scirp.orgresearchgate.net

Recent studies on the electrophilic aromatic substitution (SEAr) of 1,2-dimethoxybenzene (B1683551), a structurally related compound, have utilized DFT to elucidate the role of Lewis acid catalysts and the profound influence of solvent polarity on regioselectivity. scirp.orgscirp.org Such computational models can explain experimental outcomes, for instance, why nonpolar solvents may favor the formation of a specific isomer. scirp.orgresearchgate.net By calculating descriptors like global and local reactivity indices, chemists can predict the most likely sites of reaction on both the aromatic ring and potential reaction partners. researchgate.net This predictive power is invaluable for designing new reactions and optimizing conditions to favor a desired product, thereby reducing the need for extensive experimental trial-and-error. Future research will likely employ these computational methods to explore the reactivity of both the aromatic core and the acetal group of the title compound, guiding the rational design of novel synthetic transformations. researchgate.netresearchgate.net

Unexplored Reactivity Patterns of the Acetal and Aromatic Moieties for Novel Chemical Scaffolds (Non-Biological)

The unique combination of a protected aldehyde (the dimethyl acetal) and an activated aromatic ring in this compound opens avenues for creating novel and complex chemical scaffolds for applications in materials science and organic electronics.

The acetal group serves as a latent aldehyde, which can be unmasked under acidic conditions. This aldehyde functionality can then participate in a wide range of carbon-carbon bond-forming reactions. For example, it could be a key component in Knoevenagel condensations to synthesize electron-deficient trisubstituted ethylenes, which are precursors for various polymers and functional materials. chemrxiv.orgchemrxiv.org It could also be employed in multicomponent cascade reactions to rapidly build molecular complexity, creating polyfunctionalized cyclic systems. nih.gov

Simultaneously, the electron-rich 2-methoxyphenyl group can be selectively functionalized. It can undergo further electrophilic aromatic substitution to introduce additional groups, or it could participate in cycloaddition reactions. For instance, leveraging its diene-like character in Diels-Alder reactions, similar to related furan (B31954) compounds, could lead to the synthesis of complex bridged bicyclic structures, which can serve as rigid scaffolds for new materials. nih.gov The strategic combination of reactions at both the acetal and aromatic sites allows for a divergent synthetic approach, enabling the creation of a diverse library of unique chemical structures from a single starting material.

Q & A

Q. How to detect and quantify impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.